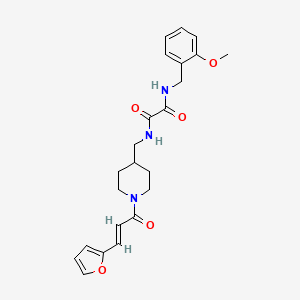

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound featuring a furan ring, a piperidine ring, and an oxalamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:

Formation of the Furan-2-yl Acrylate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.

Piperidine Derivative Synthesis: The piperidine ring is functionalized by reacting piperidine with a suitable alkylating agent to introduce the desired substituents.

Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Oxalamide Formation: The final step involves the reaction of the coupled product with oxalyl chloride and 2-methoxybenzylamine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The acrylate moiety can be reduced to the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom, using alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

Oxidation: Formation of furan epoxides.

Reduction: Formation of saturated alkane derivatives.

Substitution: Formation of N-alkylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

This compound may exhibit biological activity due to its structural features, making it a candidate for drug discovery and development. It could potentially interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural complexity suggests it might interact with multiple biological pathways, making it a potential lead compound for therapeutic agents.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Wirkmechanismus

The mechanism by which (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **N1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-benzyl)oxalamide

- **N1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

Uniqueness

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its electronic properties and potentially its biological activity. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to similar compounds.

Biologische Aktivität

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, focusing on its therapeutic applications in medicinal chemistry.

Structural Overview

The compound features a complex structure that includes:

- Furan moiety : Known for its involvement in various biological activities.

- Piperidine ring : Associated with central nervous system (CNS) effects and analgesic properties.

- Oxalamide functional group : Linked to diverse pharmacological activities.

The molecular formula is C20H22N4O4, with a molecular weight of approximately 382.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the furan-derived acryloyl intermediate : This involves reacting furan derivatives with appropriate acrylating agents.

- Piperidine derivative formation : The intermediate is then reacted with piperidine to form the desired piperidinyl structure.

- Final oxalamide formation : The reaction concludes with the introduction of the methoxybenzyl group, completing the oxalamide structure.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. The furan and piperidine moieties are known to interact with various biological targets implicated in cancer progression. Preliminary studies have indicated that similar oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound's activity as an enzyme inhibitor has also been explored. For instance, related oxalamides have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases . Additionally, inhibition of urease has been reported, which may have implications for treating infections caused by urease-producing bacteria .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Cyclooxygenase Inhibition : A study demonstrated that certain oxalamide derivatives showed COX inhibition with significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β), indicating their potential as anti-inflammatory agents .

- Antibacterial Activity : Compounds bearing similar structures were tested against bacterial strains like Salmonella typhi and Bacillus subtilis, exhibiting moderate to strong antibacterial activity .

- Cytotoxicity Against Cancer Cells : Research on related oxalamides indicated their cytotoxic effects on several cancer cell lines, supporting their potential use in cancer therapy .

Eigenschaften

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-30-20-7-3-2-5-18(20)16-25-23(29)22(28)24-15-17-10-12-26(13-11-17)21(27)9-8-19-6-4-14-31-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,24,28)(H,25,29)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFUNYSWLORUNS-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.